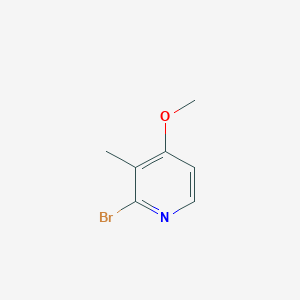

2-Bromo-4-methoxy-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCCNQNBQUXWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physicochemical Matrix: Halogenated Methoxypyridines in Medicinal Chemistry

Executive Summary

Halogenated methoxypyridines represent a "Goldilocks" scaffold in modern drug discovery. They bridge the gap between the high polarity of bare heterocycles and the lipophilicity required for blood-brain barrier (BBB) penetration. This guide moves beyond basic property listing to explore the causality of their behavior—how the interplay between the electron-donating methoxy group and the electron-withdrawing halogen dictates their solubility, basicity, and solid-state assembly.

Electronic Architecture & Basicity Modulation

To rationally design drugs using this scaffold, one must understand the electronic "tug-of-war" occurring on the pyridine ring.

The Electronic Push-Pull

The pyridine nitrogen is naturally basic (

-

Methoxy Group (-OCH

): Acts as an inductive electron withdrawer (-I) but a strong resonance donor (+R). At the ortho (2-) or para (4-) positions, the resonance effect dominates, pushing electron density back into the ring. However, the -I effect significantly lowers the basicity of the nitrogen compared to unsubstituted pyridine. -

Halogens (F, Cl, Br, I): Predominantly electron-withdrawing via induction (-I). They deactivate the ring and further suppress the basicity of the pyridine nitrogen.

Mechanistic Insight:

In a derivative like 2-chloro-6-methoxypyridine , the nitrogen is flanked by two electronegative atoms. The basicity drops precipitously (often to

Critical Physicochemical Parameters[1][2]

The following data aggregates experimental values and high-confidence predictive models for key derivatives. Note the trend in lipophilicity (LogP) as the halogen size increases.

Comparative Data Matrix

| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | LogP (Exp/Calc) | Density (g/mL) | pKa (Est.) |

| 2-Methoxy-pyridine | Ref.[1][2][3][4][5] Std. | 142 | - | 1.34 | 1.044 | 3.28 |

| 2-Chloro-6-methoxy-pyridine | Ortho-blocked | 185-186 | < 25 (Liq) | 2.15 | 1.207 | ~0.5 |

| 2-Chloro-5-methoxy-pyridine | Meta-subst. | 213 | ~135* | 1.70 | 1.210 | ~1.8 |

| 2-Bromo-6-methoxy-pyridine | Heavy atom | 208 | 56-58 | 2.45 | 1.520 | ~0.4 |

| 3-Fluoro-2-methoxy-pyridine | Fluorinated | 160-162 | - | 1.55 | 1.180 | ~2.0 |

*Note: Melting points for 5-substituted derivatives vary significantly based on crystal packing efficiency. The value 135°C refers to highly crystalline derivatives; the core oil often solidifies at lower temperatures.

Key Takeaway for Formulators: The 2-chloro-6-methoxy derivative is a liquid at room temperature with a high flash point (76°C), making it an excellent solvent/reagent for flow chemistry but requiring specific handling during solid-dose formulation (adsorption onto silica carriers may be necessary).

Experimental Protocols

Protocol A: Regioselective Synthesis via

Objective: Synthesis of 2-methoxy-3-halopyridines from 2,3-dihalopyridines. Principle: The 2-position is more electrophilic than the 3-position due to the inductive effect of the adjacent nitrogen, allowing for highly regioselective substitution.

Reagents:

-

2,3-Dichloropyridine (1.0 eq)

-

Sodium Methoxide (NaOMe), 25% in MeOH (1.1 eq)

-

Solvent: Anhydrous Methanol (MeOH) or THF

Workflow:

-

Setup: Charge a dried 3-neck flask with 2,3-dichloropyridine and anhydrous MeOH under

atmosphere. -

Addition: Add NaOMe solution dropwise at 0°C. Control exotherm.

-

Reaction: Reflux at 65°C for 4-6 hours. Monitor by HPLC/TLC.

-

Checkpoint: Disappearance of starting material is critical. If 3-methoxy isomer appears (rare), lower temperature.

-

-

Quench: Cool to RT, quench with water.

-

Extraction: Extract with DCM, wash with brine, dry over

. -

Purification: Vacuum distillation (for liquids) or recrystallization from Hexane/EtOAc.

[6]

Protocol B: pKa Determination (Potentiometric Titration)

Due to the low basicity of these compounds, standard aqueous titration fails.

-

Solvent System: Use a mixed solvent system (Methanol/Water 60:40) to ensure solubility.

-

Titrant: 0.1 M HCl.

-

Calibration: Calibrate electrode using standard buffers in the same solvent system to account for the dielectric constant shift.

-

Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous

from the mixed-solvent apparent

Solid-State Behavior: The Halogen Bond

In crystal engineering, halogenated methoxypyridines are prized for their ability to form Halogen Bonds (X-bonds) .[7]

-

The Sigma Hole: The halogen atom (Cl, Br, I) exhibits a region of positive electrostatic potential (the

-hole) on its tip, opposite the C-X bond. -

The Acceptor: The pyridine nitrogen or the methoxy oxygen acts as the Lewis base.

Implication for Drug Design: Replacing a hydrogen with a halogen (e.g., Cl or Br) can induce a specific directional interaction with a carbonyl backbone in a target protein, potentially increasing potency by 10-100x. This is distinct from hydrophobic packing; it is a directional anchor.

References

-

Sigma-Aldrich. 2-Chloro-6-methoxypyridine Product Specification & MSDS. Retrieved from

-

PubChem. 2-Chloro-5-methoxypyridine Compound Summary (CID 15169000). National Library of Medicine. Retrieved from

-

American Chemical Society. Hydrogen and Halogen Bond Interactions with 2,6-Dimethoxypyridine. J. Phys. Chem. A. Retrieved from

-

ChemicalBook. 2-Chloro-5-methoxypyridine Physical Properties. Retrieved from

-

EPA CompTox. 2-(Methoxymethyl)pyridine Dashboard. U.S. Environmental Protection Agency. Retrieved from

Sources

- 1. 2-CHLORO-5-METHOXYPYRIDINE price,buy 2-CHLORO-5-METHOXYPYRIDINE - chemicalbook [m.chemicalbook.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Introduction: The Privileged Position of Polysubstituted Pyridines in Medicinal Chemistry

An In-depth Technical Guide to 2,3,4-Trisubstituted Pyridine Scaffolds for Drug Discovery

The pyridine ring, a six-membered heteroaromatic scaffold, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" frequently found in natural products, vitamins, and a vast array of FDA-approved drugs.[1][2][3] While the simple pyridine core is significant, the true therapeutic potential is often unlocked through precise substitution, which modulates the molecule's steric, electronic, and pharmacokinetic properties. Among these, 2,3,4-trisubstituted pyridines represent a particularly valuable, yet challenging, class of compounds.

The strategic placement of three adjacent functional groups allows for the creation of complex three-dimensional pharmacophores that can interact with biological targets with high affinity and selectivity. This substitution pattern is prevalent in molecules targeting a range of diseases, including cancer and infectious diseases.[4][5][6] However, the synthesis of these heavily decorated scaffolds is non-trivial. The inherent electron-deficient nature of the pyridine ring and the potential for complex regiochemical outcomes present significant hurdles for synthetic chemists.[7][8][9]

This guide provides a comprehensive overview of the core synthetic strategies for accessing 2,3,4-trisubstituted pyridines, offering field-proven insights into the causality behind methodological choices. We will explore both the de novo construction of the pyridine ring from acyclic precursors and the post-functionalization of existing pyridine cores, providing detailed protocols and comparative data to empower researchers in drug development.

Core Synthetic Strategies: A Dichotomy of Ring Construction and Functionalization

The synthetic approach to a target 2,3,4-trisubstituted pyridine is a critical decision driven by factors such as the desired substitution pattern, availability of starting materials, and scalability. The methodologies can be broadly categorized into two main paradigms: building the ring from the ground up (de novo synthesis) or modifying a pre-existing pyridine ring (post-functionalization).

Caption: Decision workflow for selecting a primary synthetic route.

De Novo Synthesis: Constructing the Core

Building the pyridine ring from acyclic components offers unparalleled flexibility in introducing the desired substituents from the outset.

MCRs are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[10] This approach is highly convergent and atom-economical, making it ideal for generating libraries of analogues in a drug discovery setting.[11] The use of nanocatalysts has recently emerged as a highly efficient and sustainable strategy for promoting these transformations.[10][12][13]

Causality: The driving force behind MCRs is the in-situ formation of reactive intermediates that immediately engage in subsequent transformations, avoiding lengthy isolation and purification steps. For instance, in a typical pyridine synthesis, an enamine or enone intermediate is generated which then undergoes a cascade of Michael additions, cyclizations, and aromatization steps.[14] Nanocatalysts, with their high surface area and unique catalytic properties, can significantly accelerate these steps under milder conditions.[15]

| Method | Key Reactants | Catalyst Example | Key Advantages | Limitations |

| Nanocatalyst-Mediated MCR | Aldehydes, Ketones, Malononitrile, Ammonium Acetate | Fe3O4@g-C3N4–SO3H[15] | High yields, short reaction times, catalyst reusability, mild conditions.[10] | Substrate scope can be limited by catalyst compatibility. |

| Hantzsch-type Annulation | Oximes, β-Diketones, Aldehydes | NH4I / Et3N[16] | Access to tetrasubstituted pyridines, robust and well-established. | Often requires a separate oxidation step to form the aromatic pyridine.[11] |

| Acceptorless Dehydrogenation | Alcohols, Ketones, Ammonium Acetate | Pd@HAP[14] | Uses readily available alcohols as feedstock, high atom economy. | May require higher temperatures. |

Cycloaddition reactions, particularly [4+2] hetero-Diels-Alder and transition-metal-catalyzed [2+2+2] cycloadditions, provide an elegant and often stereocontrolled route to highly substituted pyridines.[17][18]

-

[4+2] Cycloadditions: These reactions typically involve the cycloaddition of a 1-azadiene with an alkyne. The challenge often lies in the synthesis and stability of the azadiene component.[19]

-

[3+3] Cycloadditions: An emerging strategy involves the formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, which has been successfully applied to the large-scale synthesis of pharmaceutical intermediates.[20]

-

[2+2+2] Cycloadditions: This powerful transition-metal-catalyzed reaction combines two alkyne molecules and a nitrile to construct the pyridine ring in a single, highly atom-economical step.[18] This method is particularly effective for creating pyridines with specific substitution patterns that are difficult to access otherwise.

Causality: The choice of metal catalyst (e.g., cobalt, rhodium, nickel) is critical in [2+2+2] cycloadditions as it orchestrates the assembly of the components on the metal center, controlling the regioselectivity of the final product. The reaction proceeds through the formation of a metallacyclopentadiene intermediate, which then incorporates the nitrile to form the six-membered ring.[18]

Caption: Simplified mechanism of metal-catalyzed [2+2+2] cycloaddition.

Post-Functionalization: Modifying the Core

When a suitably substituted pyridine is already available, direct functionalization offers the most straightforward path to the target molecule. However, the intrinsic electronics of the pyridine ring heavily influence the strategy.

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the formation of C-C or C-heteroatom bonds without pre-functionalized starting materials (like halides or boronic acids).[7] This approach minimizes waste and shortens synthetic sequences.

Causality: The primary challenge in pyridine C-H functionalization is controlling regioselectivity. The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the C2/C4/C6 positions.[21] Transition metal catalysis, often using directing groups, is employed to overcome these innate reactivity patterns and achieve selective functionalization at otherwise inaccessible positions like C3.[7][8] Rhodium(I) catalysis, for example, has been shown to facilitate regioselective alkylation of unactivated pyridines.[7]

Reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings are indispensable tools for functionalizing halopyridines.[22] These methods offer high reliability and broad functional group tolerance, making them cornerstones of pharmaceutical synthesis.

Causality: The choice of catalyst, specifically the ligand bound to the metal (e.g., palladium), is paramount. The ligand modulates the catalyst's steric and electronic properties, influencing the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle. This control allows for the efficient coupling of a wide range of substrates under predictable conditions.

Applications in Drug Discovery: A Scaffold of Potent Activity

The 2,3,4-trisubstituted pyridine scaffold is a key feature in a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications.

-

Anticancer Agents: Numerous studies have reported the potent cytotoxic activities of trisubstituted pyridines against various cancer cell lines, including renal, prostate, and breast cancer.[4][23][24] The specific substitution pattern allows for fine-tuning of interactions with key oncology targets like kinases.

-

Antimicrobial Agents: With the rise of multidrug-resistant (MDR) pathogens, novel antibacterial and antifungal agents are urgently needed. The pyridine core, known to improve water solubility, is an attractive scaffold for developing new anti-infectives.[2][5][6]

-

Anti-inflammatory Agents: Certain 2,3,5-trisubstituted pyridine analogs have been developed as potent and selective inhibitors of IL-1β release, targeting key kinases in inflammatory signaling pathways like p38α MAPK.[25][26]

Challenges and Future Directions

Despite significant advances, the synthesis and functionalization of polysubstituted pyridines remain challenging. The electron-deficient nature of the ring often necessitates harsh reaction conditions or complex multi-step sequences.[1][8]

The future of this field lies in the development of more sustainable and efficient catalytic systems. This includes:

-

Metal-Free Catalysis: Exploring organocatalysts or photochemical methods to avoid the cost and toxicity associated with heavy metals.[16][27]

-

Late-Stage Functionalization: Developing highly regioselective C-H functionalization methods that can be applied to complex, drug-like molecules in the final steps of a synthesis.

-

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for industrial production.[11]

Representative Experimental Protocols

To ensure this guide is a self-validating system, the following are representative, detailed protocols adapted from the literature.

Protocol 1: Nanocatalyst-Mediated Four-Component Synthesis of Polysubstituted Pyridines

Adapted from Edrisi et al. via a study on sustainable nanocatalysts.[10]

-

Catalyst Preparation: Prepare the Fe3O4@g-C3N4–SO3H nanocatalyst as described in the relevant literature.

-

Reaction Setup: To a 25 mL round-bottom flask, add an aromatic aldehyde (1 mmol), cyclohexanone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.2 mmol).

-

Catalyst Addition: Add the Fe3O4@g-C3N4–SO3H catalyst (specify catalytic amount, e.g., 0.02 g).

-

Reaction Conditions: Add ethanol (5 mL) as the solvent. Place the flask in an ultrasonic bath and irradiate at room temperature for the specified time (e.g., 8-15 minutes), monitoring the reaction by TLC.

-

Work-up: Upon completion, separate the magnetic nanocatalyst using an external magnet. Wash the catalyst with ethanol for reuse.

-

Purification: Evaporate the solvent from the reaction mixture under reduced pressure. Recrystallize the solid residue from ethanol to afford the pure polysubstituted pyridine product.

Protocol 2: Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines

A classic, reliable method for producing triaryl pyridines.[21][28]

-

Pyridinium Salt Formation: To a solution of acetophenone (10 mmol) in pyridine (10 mL), add iodine (10 mmol). Heat the mixture at 100°C for 2 hours. After cooling, filter the resulting N-phenacylpyridinium salt and wash thoroughly with diethyl ether.

-

Condensation and Cyclization: Add the dried pyridinium salt to a solution of a chalcone (α,β-unsaturated ketone, 10 mmol) and ammonium acetate (80 mmol) in glacial acetic acid (30 mL).

-

Reaction Conditions: Reflux the mixture for 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Purification: Collect the precipitated solid product by filtration and recrystallize from ethanol to yield the pure 2,4,6-trisubstituted pyridine.

References

- Verma, A., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.

- Patel, D., et al. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.

-

Various Authors. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. Available at: [Link]

-

Douglas, C. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Publishing. Available at: [Link]

-

Li, Z., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Ohshiro, Y., & Kikuta, H. (1996). Functionalization of Pyridines via Reissert-Henze Reaction. Kinki University. Available at: [Link]

-

Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed. Available at: [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Baran, P. (2004). Pyridine synthesis: Cliff Notes. Baran Lab. Available at: [Link]

-

Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. ResearchGate. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]

-

Singh, P., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

-

Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

-

Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]

-

Sharma, U., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

-

Various Authors. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

-

Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Mondal, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Christodoulou, M. S., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1 H-pyrazolo[3,4- b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed. Available at: [Link]

-

Christodoulou, M. S., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. Available at: [Link]

-

El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

ACS Green Chemistry Institute. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. Available at: [Link]

-

Pal, S., et al. (2024). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. RSC Publishing. Available at: [Link]

-

Al-Omran, F. A. M., et al. (n.d.). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

-

Reissig, H.-U., & Zimmer, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]

-

Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. ResearchGate. Available at: [Link]

-

Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]

-

European Journal of Medicinal Chemistry. (n.d.). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00439F [pubs.rsc.org]

- 15. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]

- 16. ijpsonline.com [ijpsonline.com]

- 17. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. baranlab.org [baranlab.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 22. ijarsct.co.in [ijarsct.co.in]

- 23. Discovery of New 1,4,6-Trisubstituted-1 H-pyrazolo[3,4- b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. upcommons.upc.edu [upcommons.upc.edu]

- 26. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Suzuki-Miyaura coupling protocols using 2-Bromo-4-methoxy-3-methylpyridine

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols Using 2-Bromo-4-methoxy-3-methylpyridine

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.[1] Its power lies in the coupling of organoboron compounds with organic halides or pseudohalides, a process that operates under relatively mild conditions and generates non-toxic byproducts.[3]

Within the vast landscape of synthetic targets, substituted pyridine derivatives are of paramount importance. These nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[4][5] The specific substrate, 2-Bromo-4-methoxy-3-methylpyridine, is a highly valuable building block. The bromine atom at the 2-position serves as a versatile handle for C-C bond formation via cross-coupling, while the methoxy and methyl substituents provide electronic and steric handles to modulate the molecule's properties, making its derivatives prime candidates for drug discovery programs. This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to this specific substrate, offering both foundational understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanism and Key Parameters: A Causal Explanation

A successful Suzuki-Miyaura coupling hinges on the orchestration of several key components, each playing a critical role in the catalytic cycle. Understanding this mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The cycle is universally accepted to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 1: The Palladium Catalyst and Ligand System

The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6]

-

Palladium Source: Common sources include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄. While Pd(II) sources are often used for their air stability, they must be reduced in situ to the catalytically active Pd(0) species to initiate the cycle.

-

The Ligand's Role: The choice of ligand is critical. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its reactivity.[1] For electron-rich heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often superior as they promote the oxidative addition step and accelerate the final reductive elimination.[3]

Pillar 2: The Indispensable Role of the Base

The base is not a mere spectator; it is a crucial activator in the reaction.[2][9] Organoboron compounds are generally not nucleophilic enough to undergo transmetalation directly.[1] The base performs several key functions:

-

Activation of Boronic Acid: It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10] This "ate" complex possesses a higher negative charge on the boron atom, which significantly enhances the polarization of the C-B bond and facilitates the transfer of the organic group to the palladium center.[9]

-

Facilitating Ligand Exchange: In some pathways, the base can replace the halide on the palladium complex (post-oxidative addition), creating an intermediate (e.g., Ar-Pd(II)L₂-OH) that is more susceptible to reaction with the boronic acid.[11]

Commonly used bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[2] The choice depends on the substrate's sensitivity to pH and the desired reaction rate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[12]

Pillar 3: The Solvent System

The solvent must accommodate both the organic-soluble substrates and catalyst, and the often inorganic-soluble base. This has led to the widespread use of biphasic solvent systems, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[13] The water not only dissolves the base but can also play a role in stabilizing key intermediates in the catalytic cycle.

Application Protocols for 2-Bromo-4-methoxy-3-methylpyridine

Substrate-Specific Considerations

2-Bromo-4-methoxy-3-methylpyridine presents unique characteristics. The electron-donating nature of the methoxy and methyl groups can make the C-Br bond slightly less reactive towards oxidative addition compared to electron-deficient pyridines. More importantly, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[14] This makes the selection of a bulky ligand, which can sterically hinder such unproductive coordination, particularly important.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-3-methylpyridine with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials:

-

2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or microwave vial

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired coupled product.

Comparative Data: Catalyst Systems for 2-Bromopyridine Derivatives

The following table summarizes conditions used for Suzuki-Miyaura couplings of various 2-bromopyridine substrates, providing a valuable reference for protocol optimization.

| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-3-aminopyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ (1.5) | Toluene/H₂O | 90 | 79 | [4] |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2) | iPrOH/H₂O | 80 | 95 | [5] |

| Various 2-Bromopyridines | Arylboronates | Pd₂(dba)₃ (1) | Ligand 1* (3) | KF (3) | Dioxane | 110 | 74-91 | [15] |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 81 | [12] |

Note: Ligand 1 refers to a specific phosphite ligand detailed in the cited reference. This table illustrates the versatility of conditions and the consistent use of palladium catalysts, inorganic bases, and aqueous solvent mixtures.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to optimization is key to success.

Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficiently active catalyst system. | 1. Increase reaction temperature. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[2][12] 3. Employ a more electron-rich and bulky ligand (e.g., SPhos, XPhos) or a pre-catalyst.[3][16] |

| Protodeboronation | The boronic acid is unstable under the reaction conditions, reacting with solvent/water instead of the catalyst. | 1. Use a milder base (e.g., KF).[9] 2. Decrease the reaction temperature or time. 3. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[6][15] |

| Homo-coupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | 1. Ensure the reaction is strictly anaerobic (thoroughly degas solvents). 2. Lower the catalyst loading. |

| Stalled Reaction | Catalyst deactivation, possibly by coordination of the pyridine nitrogen. | 1. Use a bulkier ligand to sterically shield the palladium center. 2. Consider using a pre-catalyst designed for heteroaryl couplings.[4][16] |

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.

- Suzuki reaction - Wikipedia. Wikipedia.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Royal Society of Chemistry.

- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv.

- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. DOI.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. PMC.

- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. TCI Chemicals.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. Benchchem.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. PMC.

- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.

- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. Benchchem.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Introduction: The Significance and Challenge of 2-Aminopyridine Synthesis

The 2-aminopyridine scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Its synthesis, however, presents a persistent challenge in organic chemistry. While the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, its application to 2-halopyridines is notoriously difficult.[1] This guide provides a comprehensive overview of the underlying principles, optimized protocols, and troubleshooting strategies to successfully navigate the complexities of this transformation.

The primary obstacle arises from the substrate itself. The pyridine nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst, effectively acting as a poison and shutting down the catalytic cycle.[1] This catalyst inhibition leads to low yields, stalled reactions, and inconsistent results, frustrating even experienced chemists. Overcoming this intrinsic challenge requires a carefully orchestrated interplay of specialized ligands, appropriate bases, and rigorously controlled reaction conditions. This document serves as a field guide for researchers, scientists, and drug development professionals to harness the full potential of this powerful reaction.

The Core Challenge: Understanding and Mitigating Catalyst Poisoning

The success of the Buchwald-Hartwig amination hinges on maintaining a catalytically active Pd(0) species. In the case of 2-bromopyridine substrates, the proximity of the pyridine nitrogen to the reaction center creates a competing equilibrium where the substrate or product binds to the palladium, forming a stable, off-cycle complex. This deactivates the catalyst.

The solution lies in ligand design. The development of sterically hindered, electron-rich monophosphine ligands has been a watershed moment for this chemistry.[1] These bulky ligands create a protective "pocket" around the palladium atom. This steric shielding physically blocks the pyridine nitrogen from accessing and coordinating with the metal center, thereby allowing the catalytic cycle to proceed efficiently.

Caption: Fig. 1: Competing pathways in the amination of 2-bromopyridines.

Key Reaction Parameters: A Guide to Component Selection

The judicious selection of each reaction component is critical for success. The following sections break down the roles and options for the palladium source, ligand, base, and solvent.

Palladium Source: Precatalysts vs. Traditional Sources

While traditional palladium sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective, they require in situ activation to form the active Pd(0) species. This process can be inconsistent. Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are air- and moisture-stable complexes that reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.

| Palladium Source | Form | Advantages | Disadvantages |

| Pd₂(dba)₃ | Pd(0) | Readily available, common. | Air-sensitive, requires ligand association. |

| Pd(OAc)₂ | Pd(II) | Air-stable, common. | Requires in situ reduction to Pd(0), can be unreliable.[2] |

| XPhos Pd G3 | Pd(II) Precatalyst | Air- and moisture-stable. | Higher cost. |

| RuPhos Pd G3 | Pd(II) Precatalyst | Generates active catalyst under mild conditions.[3] | Higher cost. |

Ligands: The Key to Unlocking Reactivity

As discussed, bulky, electron-rich biaryl monophosphine ligands are essential for preventing catalyst poisoning. The choice of ligand depends on the steric and electronic properties of both the 2-bromopyridine and the amine coupling partner.

| Ligand | Class | Key Characteristics & Applications |

| XPhos | Biaryl Monophosphine | General and highly effective for a wide range of amines with 2-halopyridines. A robust first choice for screening.[1] |

| RuPhos | Biaryl Monophosphine | Often successful for coupling sterically hindered secondary amines and amides.[1][3] |

| BrettPhos | Biaryl Monophosphine | Excellent for coupling primary amines and can exhibit high selectivity.[3][4] |

| Xantphos | Bidentate | Can be effective, but generally, monodentate biaryl phosphines are preferred for challenging substrates like 2-bromopyridines.[1][5] |

| BINAP | Bidentate | An earlier generation ligand, useful for some systems but often superseded by bulky monophosphine ligands for this specific application.[6][7] |

Base Selection: Balancing Reactivity and Functional Group Tolerance

The base plays a crucial role in the catalytic cycle, typically by facilitating the deprotonation of the amine-palladium complex.[1] Strong, non-nucleophilic bases are standard, but the choice must be compatible with any sensitive functional groups on the substrates.

| Base | Type | pKa (Conjugate Acid) | Common Solvents | Pros & Cons |

| NaOtBu | Strong Alkoxide | ~19 | Toluene, Dioxane, THF | Pros: Highly effective, standard choice.[1] Cons: Can be incompatible with base-sensitive groups (e.g., esters). |

| LHMDS | Strong Amide | ~26 | THF, Toluene | Pros: Very strong, useful for poorly nucleophilic amines.[3][8] Cons: Highly basic, moisture-sensitive. |

| Cs₂CO₃ | Inorganic Carbonate | ~10 | Dioxane, Toluene, DMF | Pros: Milder, good for substrates with sensitive functional groups.[9] Good solubility. Cons: Slower reaction rates may be observed. |

| K₃PO₄ | Inorganic Phosphate | ~12 | Dioxane, Toluene | Pros: Mild, well-tolerated by many functional groups. Cons: Often requires higher temperatures or longer reaction times. |

| DBU | Organic Amidine | ~13.5 | Toluene, DMF, MeCN | Pros: Soluble, allows for a homogeneous reaction mixture.[9][10] Cons: May not be strong enough for all amine/halide combinations. |

Solvents: The Reaction Medium

The ideal solvent should be anhydrous, deoxygenated, and capable of solubilizing all reaction components.

-

Toluene and 1,4-Dioxane: These are the most common and effective solvents for this reaction.[1] They are non-coordinating and have appropriate boiling points for the typical thermal conditions required (80-110 °C).

-

Tetrahydrofuran (THF): Also a viable option, though its lower boiling point may limit the achievable reaction temperature.

-

Polar Aprotic Solvents (e.g., DMF): Should be used with caution. While they can aid solubility, they can also coordinate to the palladium center and inhibit catalysis.[1][9]

General Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active L-Pd(0) catalyst adds across the C-Br bond of the 2-bromopyridine to form a Pd(II) complex.[6]

-

Amine Coordination & Deprotonation: The amine displaces the bromide from the palladium center, and the base removes a proton from the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired 2-aminopyridine product is eliminated from the palladium, regenerating the active L-Pd(0) catalyst.[6]

Caption: Fig. 2: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of a generic 2-bromopyridine. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

-

2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (to 0.2 M)

-

Oven-dried Schlenk tube or reaction vial with a PTFE-lined screw cap and magnetic stir bar

Procedure:

-

Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11]

-

Vial Charging: To the oven-dried reaction vial, add the 2-bromopyridine, the amine (if solid), the base, and the palladium precatalyst.

-

Solvent/Reagent Addition: Add the anhydrous, degassed toluene. If the amine is a liquid, add it via syringe at this stage.

-

Reaction: Tightly seal the vial. Remove it from the glovebox (if used) and place it in a preheated oil bath or heating block at 80–110 °C.[1]

-

Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filtration: Filter the mixture through a short plug of celite to remove palladium residues and inorganic salts. Wash the celite plug with additional solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine.

Caption: Fig. 3: General experimental workflow for the reaction.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table outlines common issues and potential solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Poisoning: The pyridine nitrogen is inhibiting the catalyst.[1] 2. Inactive Catalyst: Impure reagents, improperly dried solvent, or exposure to air/moisture.[1] 3. Insufficient Temperature: The reaction is too slow at the current temperature. | 1. Switch to a bulkier ligand (e.g., if using RuPhos, try XPhos). Increase ligand loading slightly (e.g., from 2 mol% to 4 mol%). 2. Ensure all reagents are pure, solvents are anhydrous and degassed, and the reaction is set up under a strictly inert atmosphere. Use a reliable precatalyst. 3. Increase the temperature in 10 °C increments, but do not exceed 120 °C to avoid decomposition. |

| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The reaction temperature is too high, or the reaction has been heated for too long.[1] 2. Ligand Degradation: The phosphine ligand may be unstable under the reaction conditions. | 1. Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time.[1] 2. Screen a different class of ligand. |

| Reaction Stalls | 1. Catalyst Deactivation: The catalyst was initially active but has been poisoned or has decomposed over time.[1] 2. Reagent Insolubility: The base or another reagent is not sufficiently soluble, hindering the reaction. | 1. This indicates a fundamental issue with catalyst stability under the chosen conditions. Re-screen ligands and bases. 2. Change to a different solvent system (e.g., from toluene to dioxane) or consider a soluble organic base like DBU if compatible.[1][9] |

| Hydrodehalogenation (Ar-Br → Ar-H) | 1. β-Hydride Elimination: A competing side reaction, sometimes more prevalent with certain ligand/base combinations.[6] 2. Water in Reaction: Water can be a proton source. | 1. Change the ligand or base. This pathway is complex and often requires empirical screening to solve. 2. Ensure all reagents and solvents are scrupulously dried. |

References

- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- Buchwald-Hartwig Coupling - Organic Synthesis.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchG

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol

- Specific Solvent Issues with Buchwald-Hartwig Amin

- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.

- A Comparative Guide to Catalysts for C-N Bond Form

- Help troubleshooting a Buchwald-Hartwig amin

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-4-methoxy-3-methylpyridine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 2-Bromo-4-methoxy-3-methylpyridine. This versatile heterocyclic building block is of significant interest in medicinal chemistry, and its functionalization is key to accessing novel chemical entities. We will delve into the mechanistic underpinnings of its reactivity, contrasting classical Nucleophilic Aromatic Substitution (SNAr) with modern palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for both methodologies are provided, with a strong emphasis on the causality behind experimental choices, troubleshooting, and optimization strategies.

Introduction and Strategic Considerations

2-Bromo-4-methoxy-3-methylpyridine is a strategically important scaffold in synthetic chemistry. The C2-bromine atom serves as a versatile handle for introducing a wide array of functional groups. However, the electronic nature of the pyridine ring, modulated by its substituents, dictates the optimal strategy for its substitution. The pyridine ring is inherently electron-deficient, which generally activates it for nucleophilic attack, particularly at the 2- and 4-positions (α and γ to the nitrogen)[1][2][3]. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the reaction intermediate[2][3].

In the case of 2-Bromo-4-methoxy-3-methylpyridine, the situation is nuanced:

-

Activating Factors: The bromine is at the highly activated C2 position, and the pyridine nitrogen itself withdraws electron density from the ring[1][2].

-

Deactivating Factors: The methoxy group at the C4 position and the methyl group at the C3 position are both electron-donating. The 4-methoxy group, in particular, donates electron density through resonance, which counteracts the ring's inherent electron deficiency and can render traditional SNAr reactions challenging[4].

Therefore, while direct SNAr is mechanistically possible, it often requires harsh conditions. For a broader substrate scope and milder conditions, especially with amine nucleophiles, palladium-catalyzed Buchwald-Hartwig amination has emerged as the superior and more reliable method[5][6][7][8][9]. This guide will provide detailed protocols for both approaches, empowering the researcher to select the most appropriate method.

Mechanistic Pathways: A Comparative Overview

The Classical SNAr Pathway: Addition-Elimination

The SNAr mechanism proceeds via a two-step addition-elimination process[1][10][11]. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[1][10][11]. The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group (bromide) is expelled, and aromaticity is restored.

For 2-Bromo-4-methoxy-3-methylpyridine, the stability of the Meisenheimer complex is key. The negative charge can be delocalized onto the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization[2][3].

Caption: Generalized workflow for the SNAr mechanism.

The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. It is particularly effective for 2-halopyridines, a class of substrates notorious for poisoning palladium catalysts via coordination of the pyridine nitrogen[7][8][9]. The use of sterically bulky, electron-rich phosphine ligands is critical to prevent this catalyst deactivation and facilitate the catalytic cycle[7][9].

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: SNAr with Sodium Methoxide

This protocol describes a classical SNAr reaction. Due to the electron-donating groups on the substrate, this reaction may require elevated temperatures and extended reaction times.

Materials:

-

2-Bromo-4-methoxy-3-methylpyridine

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-4-methoxy-3-methylpyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO (or MeOH) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Nucleophile Addition: Add sodium methoxide (1.5 - 2.0 eq) portion-wise at room temperature. Causality Note: Using an excess of the nucleophile drives the reaction equilibrium towards the product.

-

Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. Experience Note: These reactions can be slow; expect reaction times of 12-24 hours.[12]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine. Causality Note: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dimethoxy-3-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a more general and often higher-yielding method for introducing amine nucleophiles. The choice of ligand and base is critical and may require optimization.

Materials:

-

2-Bromo-4-methoxy-3-methylpyridine

-

Secondary amine (e.g., morpholine, piperidine) (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, dppp) (4-10 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)

-

Anhydrous Toluene or 1,4-Dioxane

-

Diatomaceous earth (e.g., Celite®)

-

Standard solvents and reagents for work-up and purification as in Protocol 1.

Equipment:

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the palladium precursor, the phosphine ligand, and the base (NaOt-Bu) to a dry Schlenk flask or vial. Trustworthiness Note: Strict exclusion of air and moisture is paramount for catalyst longevity and reaction success.[7]

-

Reagent Addition: Add 2-Bromo-4-methoxy-3-methylpyridine (1.0 eq) and the anhydrous solvent (Toluene or Dioxane).

-

Nucleophile Addition: Add the secondary amine (1.2 eq). If using a volatile amine, a sealed tube is recommended.[5][8][9]

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Experience Note: A color change from light yellow to dark brown is typical. The formation of a fine black precipitate (palladium black) indicates catalyst decomposition and a potential problem.[7]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Data Summary and Optimization

For Buchwald-Hartwig aminations, screening different parameters is often necessary to achieve optimal results. The following table provides a starting point for optimization based on established literature for 2-bromopyridines.

| Parameter | Recommended Options | Rationale & Comments |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |

| Ligand | XPhos, RuPhos, BINAP, dppp | Bulky, electron-rich ligands prevent catalyst poisoning by the pyridine nitrogen and promote reductive elimination.[7][9] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene and dioxane are generally the most effective.[7] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat (>120 °C) can lead to catalyst decomposition.[7] |

Conclusion

The functionalization of 2-Bromo-4-methoxy-3-methylpyridine via nucleophilic substitution is a critical transformation for generating novel molecular architectures. While classical SNAr reactions are feasible, they are often hampered by the electronic properties of the substrate. For the introduction of a diverse range of nucleophiles, particularly amines, the Buchwald-Hartwig amination offers a more robust, reliable, and higher-yielding alternative. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis and unlock the potential of this valuable heterocyclic building block.

References

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.[Link][5][8][9]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. PubMed.[Link][6]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. American Chemical Society.[Link][8]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. ACS Publications.[Link][9]

-

SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis - PubMed. PubMed.[Link][13]

-

(a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. - Pearson. Pearson.[Link][14]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.[Link][2]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. Semantic Scholar.[Link][15]

-

Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link][16]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps.[Link][10]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. PMC.[Link][17]

-

Nucleophilic aromatic substitution - Wikipedia. Wikipedia.[Link][11]

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. PrepChem.com.[Link][18]

-

SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. Pearson.[Link][20]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.[Link][21]

-

Haloselectivity of Heterocycles - Baran Lab. Baran Lab.[Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. baranlab.org [baranlab.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 13. SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 20. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Using 2-Bromo-4-methoxy-3-methylpyridine as a fragment in drug discovery

Application Note: Strategic Utilization of 2-Bromo-4-methoxy-3-methylpyridine in Fragment-Based Drug Discovery (FBDD)

Introduction: The "Goldilocks" Fragment

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-4-methoxy-3-methylpyridine (CAS: 717843-51-1) represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets, particularly kinases and G-protein coupled receptors (GPCRs).[1][2]

While simple pyridines are ubiquitous, this specific trisubstituted analog offers a unique triad of properties:

-

The C2-Bromine Handle: A high-fidelity electrophile for cross-coupling, positioned to link the fragment to a core scaffold.[1]

-

The C4-Methoxy Modulator: An electron-donating group (EDG) that increases the electron density of the pyridine nitrogen (raising pKa relative to 2-bromopyridine) while serving as a latent hydrogen bond donor precursor (via demethylation to the pyridone).[2]

-

The C3-Methyl "Lock": Perhaps the most critical feature.[1] This group introduces local steric bulk, often forcing the biaryl axis (formed after coupling) into a non-planar conformation.[3] This restricted rotation can be exploited to freeze bioactive conformations (atropisomerism) or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[3]

Physicochemical Profile

Understanding the physical baseline is crucial for library design. The C3-methyl and C4-methoxy groups significantly alter the lipophilicity profile compared to the bare pyridine.[1][2]

| Property | Value (Experimental/Predicted) | Relevance to Drug Discovery |

| Molecular Weight | 202.05 Da | Ideal for FBDD (Rule of 3 compliant).[1] |

| cLogP | ~2.16 | Moderate lipophilicity; good membrane permeability potential.[1] |

| H-Bond Acceptors | 2 (N, O) | Key interaction points for hinge binding residues.[2][3] |

| H-Bond Donors | 0 | Can be generated post-synthesis (see Protocol C).[1][2] |

| Rotatable Bonds | 1 (Methoxy) | Low entropic penalty upon binding. |

| Topological Polar Surface Area | ~22 Ų | Excellent for CNS penetration considerations. |

Synthetic Divergence Map

The utility of this fragment lies in its divergent reactivity. The following pathway map illustrates the three primary vectors for elaboration.

Figure 1: Synthetic Divergence Map.[1][2][3] The central node (Blue) can be processed via three distinct pathways to access broad chemical space.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-methyl group creates ortho-steric hindrance, often slowing down the transmetalation step in standard Suzuki couplings.[1][2] Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or highly active precatalysts (Pd-PEPPSI).[2][3]

Materials:

-

Fragment: 2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv)[1][2]

-

Catalyst: Pd(dppf)Cl₂[3][4][5]·DCM (3-5 mol%) or Pd-PEPPSI-IPr (for difficult substrates)[1][2][3]

Step-by-Step:

-

Degassing: Charge a microwave vial or Schlenk flask with the fragment, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Activation:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave (Recommended): Irradiate at 120°C for 30–45 minutes.

-

-

Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If the reaction stalls, switch to SPhos Pd G2 catalyst. The bulky ligand shell protects the active center and facilitates oxidative addition despite the C3-methyl crowd.[1]

Protocol B: Buchwald-Hartwig Amination

Challenge: Electronic deactivation. The electron-rich methoxy group at C4 makes the C2-position less electrophilic for oxidative addition compared to electron-deficient pyridines.[1][2]

Materials:

-

Fragment: 2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv)[1][2]

-

Amine: Primary or Secondary Amine (1.2 equiv)[3]

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%)[3]

-

Base: NaOtBu (1.5 equiv) — Crucial for deprotonating the amine.[3]

-

Solvent: Toluene (Anhydrous)[3]

Step-by-Step:

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and the phosphine ligand in toluene and stir for 10 mins to generate the active catalyst species (L₂Pd⁰).

-

Addition: Add the pyridine fragment, amine, and NaOtBu.

-

Reaction: Heat to 100°C–110°C for 8–12 hours.

-

Monitoring: Monitor by LC-MS. The appearance of the product often coincides with a distinct color change (darkening).

-

Work-up: Quench with water, extract with DCM.[1] Avoid acidic washes as the product aminopyridine may be protonated and lost in the aqueous layer.

Protocol C: Selective Demethylation (The "Pyridone Switch")

Context: Converting the 4-methoxy group to a hydroxyl (tautomerizing to 4-pyridone) dramatically changes the H-bond donor/acceptor profile and solubility.[1][2]

Materials:

-

Substrate: 2-Bromo-4-methoxy-3-methylpyridine (or its coupled product)[1][2]

-

Reagent: BBr₃ (1.0 M in DCM) or HBr (48% aq)[3]

-

Solvent: DCM (for BBr₃) or Acetic Acid (for HBr)[3]

Step-by-Step (BBr₃ Method - Milder):

-

Cooling: Dissolve substrate in anhydrous DCM and cool to -78°C.

-

Addition: Add BBr₃ (3.0 equiv) dropwise. The Lewis acid coordinates to the methoxy oxygen and pyridine nitrogen.

-

Warming: Allow to warm to 0°C (or RT) over 2 hours.

-

Quench: Caution! Quench dropwise with MeOH at 0°C. Vigorous exotherm expected.

-

Isolation: Neutralize with NaHCO₃ solution and extract.

Case Study: Kinase Inhibitor Design

In the design of Type I kinase inhibitors, the pyridine nitrogen often serves as the acceptor for the "hinge" region (e.g., interacting with the backbone NH of the hinge residue).

-

Without C3-Methyl: The molecule may adopt a planar conformation, leading to non-specific binding or "floppy" entropy penalties.

-

With C3-Methyl: The methyl group clashes with the adjacent aryl ring hydrogens (the "ortho effect"), twisting the molecule. This pre-organized twist can mimic the bioactive conformation required to fit into the ATP-binding pocket, improving potency and selectivity (by avoiding steric clashes with the gatekeeper residue).

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (Accessed 2025).[6][7][8] [3]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.[1][2] Molecules, 2024.[3]

-

ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.[1][2] Synthetic Pages.

-

EPA. CompTox Chemicals Dashboard: 2-Bromo-4-methylpyridine Properties.

Sources

- 1. CAS 717843-51-1: 3-bromo-2-methoxy-4-methylpyridine [cymitquimica.com]

- 2. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

C-H activation strategies for functionalizing 3-methyl-4-methoxypyridines